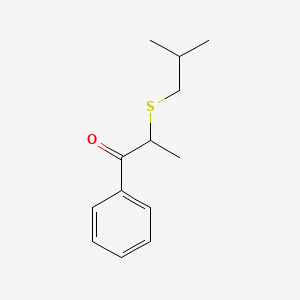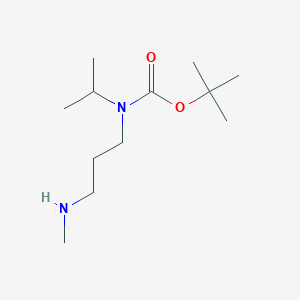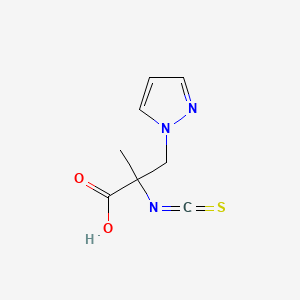
2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features an isothiocyanate group, a pyrazole ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the isothiocyanate group: This step involves the reaction of the pyrazole derivative with thiophosgene or a similar reagent under controlled conditions.
Formation of the propanoic acid moiety: This can be done by reacting the intermediate with a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or thiols.
Substitution: The isothiocyanate group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like primary amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Ureas or thiocarbamates.
Wissenschaftliche Forschungsanwendungen
2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This can affect various molecular targets and pathways, depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)butanoic acid
- 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)pentanoic acid
Uniqueness
2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the isothiocyanate group and the pyrazole ring makes it particularly versatile for various chemical transformations and biological interactions.
Eigenschaften
Molekularformel |
C8H9N3O2S |
|---|---|
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
2-isothiocyanato-2-methyl-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C8H9N3O2S/c1-8(7(12)13,9-6-14)5-11-4-2-3-10-11/h2-4H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
HBPQVDWQDATBBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CC=N1)(C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


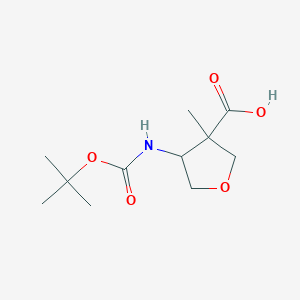
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
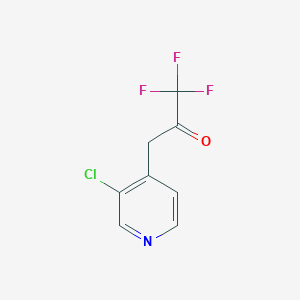
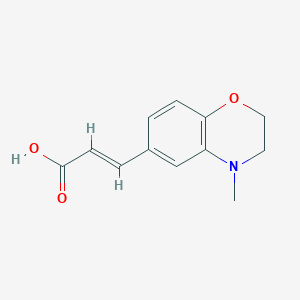
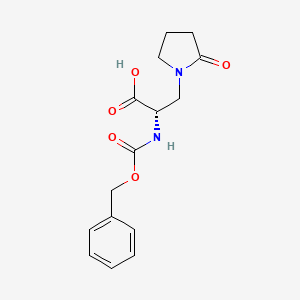
![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)


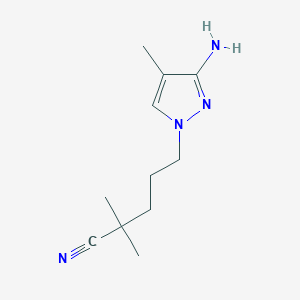

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
